molecular formula C20H14BrNO5S B12643233 {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-29-2

{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid

Cat. No.: B12643233
CAS No.: 920982-29-2
M. Wt: 460.3 g/mol
InChI Key: LGKHXEPZJVGRCP-UHFFFAOYSA-N
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Description

This compound features a carbazole core substituted at the 9-position with a 2-bromobenzenesulfonyl group and at the 2-position with an acetic acid moiety via an ether linkage. Such structural features make it relevant in pharmaceutical and materials science research, particularly in drug design and optoelectronic applications .

Properties

CAS No.

920982-29-2

Molecular Formula

C20H14BrNO5S

Molecular Weight

460.3 g/mol

IUPAC Name

2-[9-(2-bromophenyl)sulfonylcarbazol-2-yl]oxyacetic acid

InChI

InChI=1S/C20H14BrNO5S/c21-16-6-2-4-8-19(16)28(25,26)22-17-7-3-1-5-14(17)15-10-9-13(11-18(15)22)27-12-20(23)24/h1-11H,12H2,(H,23,24)

InChI Key

LGKHXEPZJVGRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2S(=O)(=O)C4=CC=CC=C4Br)C=C(C=C3)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzene Sulfonyl Group: The bromobenzene sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Ether Linkage Formation: The ether linkage is formed by reacting the carbazole derivative with a suitable acetic acid derivative under conditions that promote etherification, such as the use of a dehydrating agent.

Industrial Production Methods

Industrial production of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can target the bromobenzene sulfonyl group, potentially converting it to a benzene sulfonyl group.

    Substitution: The bromine atom in the bromobenzene sulfonyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Benzene sulfonyl derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s structural features make it a potential candidate for drug development. It can be explored for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers may investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In materials science, {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can be used in the design of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tuned to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications
Target Compound C20H15BrNO5S 476.36 2-Bromobenzenesulfonyl, acetic acid, carbazole Potential halogen bonding, high polarity
{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic Acid (329778-27-0) C23H21NO5S 423.48 4-Propylbenzenesulfonyl, acetic acid, carbazole Increased lipophilicity due to propyl group
2-(2-Bromophenyl)-9-phenyl-9H-carbazole (1141017-84-6) C24H17BrN 414.30 2-Bromophenyl, phenyl, carbazole Planar structure for π-π stacking in materials
2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic Acid (1955532-01-0) C15H17NO3 259.30 Methoxy, tetrahydrocarbazole, acetic acid Partial saturation alters electronic properties
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline C21H20N2O2S 372.46 Methylsulfonyl, ethyl linker, carbazole Hydrogen-bonding networks in crystal packing

Electronic and Reactivity Comparisons

  • Bromine vs.
  • Sulfonyl Groups : Both the target compound and CAS 329778-27-0 contain sulfonyl groups, which enhance polarity and stability. However, the methylsulfonyl group in ’s compound lacks bromine’s electron-withdrawing effects, altering reactivity in substitution reactions .
  • Acetic Acid Moieties: The target compound and CAS 1955532-01-0 share acetic acid groups, promoting water solubility and salt formation. This contrasts with non-acid derivatives like CAS 1141017-84-6, which rely on aromatic interactions for solubility .

Key Research Findings

  • Crystallography : ’s compound forms 1D chains via N–H⋯O hydrogen bonds, a feature the target compound may replicate through its acetic acid group .
  • Reactivity : Bromine in the target compound enables cross-coupling reactions, unlike the propyl group in CAS 329778-27-0, which is inert under similar conditions .
  • Solubility : The acetic acid moiety in the target compound and CAS 1955532-01-0 improves aqueous solubility compared to purely aromatic derivatives .

Biological Activity

{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound characterized by a carbazole backbone, which is known for its diverse biological activities, particularly in medicinal chemistry. The compound's structure integrates a bromobenzene moiety linked through a sulfonyl group to an acetic acid functional group, enhancing its chemical reactivity and potential biological properties.

Chemical Structure and Properties

The molecular formula of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is C20H14BrNO5SC_{20}H_{14}BrNO_5S, with a molecular weight of approximately 445.3 g/mol. The presence of multiple functional groups contributes to its biological activity, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that compounds similar to {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid exhibit significant biological activities, including:

  • Anticancer Activity : The carbazole structure is associated with various anticancer properties, suggesting that this compound may inhibit tumor growth or induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The sulfonyl group may play a role in modulating inflammatory responses, making it a potential candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal infections.

The exact mechanism of action for {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is still under investigation. However, potential pathways include:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to cell growth or immune responses.

Comparative Analysis

A comparative analysis with structurally related compounds reveals unique aspects that may enhance the biological activity of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid :

Compound NameStructure FeaturesUnique Aspects
CarbazoleContains a carbazole coreKnown for strong fluorescence properties
BenzothiazoleSimilar heterocyclic structureExhibits antimicrobial activity
Sulfamide DerivativesContains sulfonamide groupsOften used as antibacterial agents
2-AminobenzothiazoleFeatures an amino groupRecognized for anticancer activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid , utilizing techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. In vitro assays have demonstrated its potential efficacy against various cancer cell lines, showing promise as an anticancer agent.

  • Study on Anticancer Activity : A study reported that derivatives of carbazole exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications like those present in {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid could enhance therapeutic effects .
  • Anti-inflammatory Research : Another research highlighted the anti-inflammatory properties of similar sulfonamide compounds, indicating potential applications in treating conditions like rheumatoid arthritis .
  • Antimicrobial Testing : Compounds with similar structures have been tested for their antimicrobial effects, showing effectiveness against both Gram-positive and Gram-negative bacteria .

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